7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H29N5O4 and its molecular weight is 367.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods : Research efforts have been directed towards developing efficient synthetic pathways for purine derivatives, including methodologies for introducing various substituents to the purine skeleton. Such methods enable the creation of novel compounds with potential therapeutic applications. For instance, a practical synthesis for antitumor agents like lavendamycin methyl ester has been reported, highlighting the significance of purine derivatives in drug discovery and development (Behforouz et al., 1996).
Structural Characterization : Detailed structural analysis of purine compounds, such as the determination of planarity of the purine moiety and the conformation of substituents, aids in understanding the molecular basis of their biological activities. Studies involving crystal structure analysis reveal the importance of intramolecular hydrogen bonding and molecular geometry in the biological function of these molecules (Karczmarzyk et al., 1995).
Biological Applications
Pharmacological Activities : The exploration of purine derivatives extends to evaluating their cardiovascular, antimicrobial, and antiviral activities. For example, certain purine analogs have shown prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential utility in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antitumor and Anti-inflammatory Effects : Some purine derivatives exhibit antitumor activity against specific leukemia cell lines and possess vascular relaxing effects, suggesting their possible use in cancer therapy and vascular health (Ueda et al., 1987). Additionally, research into the anti-inflammatory properties of these compounds could open new avenues for treating chronic inflammatory conditions (Kaminski et al., 1989).
Receptor Affinity and Psychotropic Potential : Investigations into the affinity of purine derivatives for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) have revealed their potential as ligands with antidepressant and anxiolytic properties. This suggests a promising area for the development of new psychotropic medications based on purine scaffolds (Chłoń-Rzepa et al., 2013).
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(pentylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4/c1-5-6-7-8-18-16-19-14-13(15(24)20-17(25)21(14)4)22(16)9-12(23)10-26-11(2)3/h11-12,23H,5-10H2,1-4H3,(H,18,19)(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGLNVFMVHCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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